2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine
Overview
Description
“2-(Chloromethyl)imidazo[1,2-A]pyridine” is a chemical compound with the linear formula C8H7ClN2. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)imidazo[1,2-A]pyridine” consists of a pyridine core bearing a chloromethyl group . The compound has a molecular weight of 166.611 .
Physical And Chemical Properties Analysis
“2-(Chloromethyl)imidazo[1,2-A]pyridine” appears as a white solid . It has a molecular weight of 166.611 .
Scientific Research Applications
Environmental Science: Wastewater Treatment
This compound has been utilized in the synthesis of adsorbents for the removal of heavy metal ions from acidic wastewater . The pyridine moiety can form stable chelates with metal ions, which is crucial for the decontamination and secondary utilization of wastewater.
Mechanism of Action
Target of Action
The compound “2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine” is likely to be an alkylating agent . Alkylating agents are a type of chemical that is capable of introducing an alkyl group into other substances, especially biologically important molecules such as DNA, RNA, and proteins. They are often used in the synthesis of pharmaceuticals and other bioactive compounds .
Mode of Action
As an alkylating agent, “2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine” would interact with its targets (such as DNA, RNA, and proteins) by transferring an alkyl group to these molecules. This can lead to changes in the structure and function of these molecules .
Biochemical Pathways
Alkylating agents in general can interfere with dna replication and transcription, leading to cell death or mutations .
Result of Action
The molecular and cellular effects of “2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine” would depend on its specific targets and mode of action. If it acts as an alkylating agent on DNA, it could potentially cause DNA damage, leading to cell death or mutations .
Safety and Hazards
properties
IUPAC Name |
2-(chloromethyl)-6-fluoroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2/c9-3-7-5-12-4-6(10)1-2-8(12)11-7/h1-2,4-5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDWGVIMHJIMSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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